REACTION_CXSMILES
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CC1(C)CCCC(C)(C)N1.C([Li])CCC.[F:16][C:17]([F:28])([F:27])[C:18]1[N:26]=[CH:25][CH:24]=[CH:23][C:19]=1[C:20]([OH:22])=[O:21].[Cl:29]C(Cl)(Cl)C(Cl)(Cl)Cl>C1COCC1.O.N1C=CC=CC=1>[Cl:29][C:23]1[C:19]([C:20]([OH:22])=[O:21])=[C:18]([C:17]([F:27])([F:16])[F:28])[N:26]=[CH:25][CH:24]=1
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Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
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Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
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Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
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CC1(NC(CCC1)(C)C)C
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Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
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FC(C1=C(C(=O)O)C=CC=N1)(F)F
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
29.4 g
|
Type
|
reactant
|
Smiles
|
ClC(C(Cl)(Cl)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(Cl)(Cl)Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred at −78° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The solution is stirred at −78° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
by warming to −50° C. for 1 hour (
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to −15° C.
|
Type
|
STIRRING
|
Details
|
stirred rapidly
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CUSTOM
|
Details
|
to ward to room temperature
|
Type
|
CUSTOM
|
Details
|
followed by removal of the tetrathydrofuran in vacuo
|
Type
|
EXTRACTION
|
Details
|
The remaining aqueous residue is extracted with ether-pentane (1:1, 100 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=NC(=C1C(=O)O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.75 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |